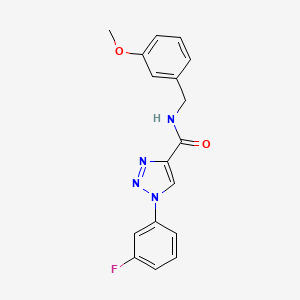

1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a 3-fluorophenyl group and at position 4 with a carboxamide linked to a 3-methoxybenzyl moiety. The 3-fluorophenyl group introduces electron-withdrawing effects, while the 3-methoxybenzyl side chain contributes electron-donating properties, influencing both physicochemical and biological behaviors .

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-24-15-7-2-4-12(8-15)10-19-17(23)16-11-22(21-20-16)14-6-3-5-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOBAIZVEAOPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides can participate in substitution reactions.

Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. The characterization of synthesized compounds is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared (FTIR) Spectroscopy

- Single Crystal X-ray Diffraction

- Density Functional Theory (DFT) Calculations

These methods confirm the structure and purity of the compound, which is vital for subsequent biological testing.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain triazole compounds demonstrate moderate activity against various cancer cell lines, including melanoma, colon, and breast cancer cells. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.

| Compound | Activity Against Cancer Cell Lines | Reference |

|---|---|---|

| This compound | Moderate activity against melanoma and colon cancer | |

| Other Triazole Derivatives | Significant anticancer activity against MCF-7 and Caco-2 |

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome has emerged as a crucial target in inflammatory diseases. Compounds with a triazole scaffold have been designed to inhibit this inflammasome effectively. The structure-activity relationship studies suggest that modifications to the triazole core can enhance potency against NLRP3-related pathways.

Key Findings:

- The compound exhibited dose-dependent inhibition of IL-1β release.

- Structural modifications led to increased selectivity towards the NLRP3 inflammasome compared to other inflammasomes like NLRC4 and AIM2 .

Case Study 1: Anticancer Screening

In a comprehensive study involving various triazole derivatives, it was found that some compounds showed slight to moderate anticancer activities when screened against the National Cancer Institute's NCI60 cell lines. The presence of specific substituents on the triazole ring significantly influenced their anticancer efficacy .

Case Study 2: Structure-Activity Relationship Studies

A series of structure-activity relationship studies highlighted the importance of substituent positioning on the triazole ring. The introduction of methoxy groups was found to enhance the anticancer activity of certain derivatives significantly. This finding underscores the potential for further development of triazole-based compounds as therapeutic agents .

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can act as a ligand , binding to receptors or enzymes, while the fluorophenyl and methoxybenzyl groups enhance its binding affinity and specificity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of 1,2,3-triazole-4-carboxamides are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Fluorine Positioning : The 3-fluorophenyl group in the target may enhance metabolic stability compared to 4-fluorophenyl analogs (e.g., 14h) due to reduced steric hindrance .

- Synthetic Yields : Yields vary significantly; Z995908944 (50%) and 14h (95%) highlight the impact of substituent bulk on reaction efficiency .

Anticancer Activity:

- Pokhodylo’s compound (R1 = 4-methoxyphenyl, R2 = 4-chlorophenyl) demonstrated anticancer activity, likely due to the chloro group’s hydrophobic interactions with cellular targets .

- Target Compound : The 3-methoxy group may improve solubility but reduce membrane permeability compared to lipophilic substituents (e.g., cyclopropyl in ), necessitating further pharmacological profiling .

Neurological Targets:

- RFM (), a triazole-based antiepileptic drug (AED), shares a triazole-carboxamide skeleton but features a 2,6-difluorophenylmethyl group. The target’s 3-fluorophenyl and 3-methoxybenzyl groups may position it for distinct neurological applications .

Metabolic Regulation:

- Compounds in (e.g., 3o, 3p) with quinoline or naphthalene substituents inhibit Wnt/β-catenin signaling, a pathway linked to glucose metabolism. The target’s benzyl groups lack the aromatic bulk required for similar activity, underscoring substituent-driven target specificity .

Biological Activity

1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the triazole ring through a cycloaddition reaction. The compound has been characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in tumor cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 10.5 | Induces apoptosis |

| Similar Triazoles | MCF-7 (Breast) | 8.7 | Cell cycle arrest |

| Similar Triazoles | HeLa (Cervical) | 12.0 | Caspase activation |

Enzyme Inhibition

Triazole derivatives are also known for their ability to inhibit various enzymes. For example, they have been shown to act as inhibitors of indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression. The binding affinity of these compounds to IDO suggests that they can modulate immune responses in cancer therapy .

Case Studies

A notable study investigated the biological profile of a closely related triazole derivative in vivo. The compound demonstrated significant antitumor effects in mouse models with minimal toxicity. Histological evaluations revealed reduced tumor size and increased apoptosis markers in treated groups compared to controls .

Another case study focused on the compound's neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that it could reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

- Enzyme Inhibition : Competitive inhibition of key enzymes involved in tumor metabolism and immune modulation.

Q & A

Q. What are the optimized synthetic routes for 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization steps. Key steps include:

- Triazole formation : Reacting a 3-fluorophenyl azide with a propargylamide precursor under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) .

- Carboxamide coupling : Introducing the 3-methoxybenzyl group via amide bond formation using coupling agents like EDC/HOBt or DCC . Yield optimization requires precise control of temperature (60–80°C for CuAAC) and stoichiometric ratios (azide:alkyne ≈ 1:1.2). Solvent choice (e.g., DMF or THF) also impacts purity, with HPLC purification recommended for >95% purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole (1,4-disubstituted pattern) and verifies substituent positions. For example, the methoxybenzyl group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.7–7.5 ppm .

- X-ray crystallography : SHELX software is widely used to resolve crystal structures, particularly for verifying bond angles and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for C₁₇H₁₅FN₄O₂: 343.12) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect biological activity?

Substituent effects are analyzed via structure-activity relationship (SAR) studies :

- Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance metabolic stability and target binding compared to electron-donating groups (e.g., methoxyphenyl) .

- Comparative data from analogs (Table 1) show that the 3-fluorophenyl moiety improves anticancer activity (IC₅₀ = 8.2 µM vs. 12.5 µM for 4-chlorophenyl in MCF-7 cells) and antimicrobial potency (MIC = 2 µg/mL vs. 4 µg/mL for E. coli) .

Table 1 : Biological activity of triazole derivatives

| Substituent | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 3-Fluorophenyl | 8.2 | 2.0 |

| 4-Chlorophenyl | 12.5 | 4.0 |

| 3-Methoxybenzyl | 15.8 | 8.0 |

Q. What computational strategies are used to predict target binding and mechanism of action?

- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., kinase enzymes or microbial proteins). For example, the triazole core forms hydrogen bonds with ATP-binding pockets in kinases, while the fluorophenyl group enhances hydrophobic contacts .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories reveal stable interactions with CYP450 enzymes, explaining metabolic resistance) .

- QSAR models : Quantify substituent contributions to activity, such as Hammett σ values correlating with antimicrobial log(1/MIC) (R² = 0.89) .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell line heterogeneity) or purity issues . Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7) and control compounds (e.g., doxorubicin for cytotoxicity assays) .

- Batch validation : LC-MS purity checks (>98%) and IC₅₀ reproducibility across ≥3 independent experiments .

- Meta-analysis : Pool data from PubChem and academic repositories to identify outliers or trends (e.g., fluorophenyl derivatives consistently outperform chlorophenyl analogs in kinase inhibition) .

Methodological Considerations

Q. What in vitro assays are most relevant for evaluating this compound’s therapeutic potential?

- Anticancer : MTT assay in adherent cell lines (e.g., HCT-116, MDA-MB-231) with 48–72 hr exposure .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity : Parallel testing in non-cancerous cells (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .

Q. How is crystallographic data processed to resolve structural ambiguities?

- SHELXL refinement : Iterative cycles adjust positional/thermal parameters, with R-factor convergence (<0.05) ensuring accuracy .

- Twinned data handling : SHELXD identifies pseudo-merohedral twinning, common in triazole derivatives due to planar symmetry .

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O bonds between carboxamide and solvent molecules) .

Key Challenges and Future Directions

- Improving solubility : PEGylation or prodrug strategies to enhance aqueous solubility for in vivo studies .

- Target deconvolution : CRISPR-Cas9 screens or affinity pulldown/MS to identify off-target effects .

- High-throughput screening : Fragment-based libraries to optimize triazole derivatives for selective kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.